molecular formula C13H25N5O4S2 B2581605 N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide CAS No. 1904083-22-2

N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide

Cat. No.: B2581605
CAS No.: 1904083-22-2
M. Wt: 379.49
InChI Key: UPQCKDVPKBAFOE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide (CAS 1904083-22-2) is a chemical compound with the molecular formula C13H25N5O4S2 and a molecular weight of 379.50 g/mol . This synthetically accessible molecule features a unique structure combining a 1,4-diazepane ring with a 1,3,5-trimethyl-1H-pyrazole sulfonamide moiety. The integration of pyrazole and sulfonamide functional groups is of significant interest in medicinal chemistry, as this combination is a prominent structural motif and serves as a pharmacophore in numerous pharmaceutically active compounds . Pyrazole-sulfonamide derivatives are extensively researched for their diverse biological activities and have been identified as key scaffolds in the development of novel therapeutic agents, including inhibitors of specific enzymatic targets . The specific substitution pattern on the pyrazole ring is known to be critical for biological activity, with the 1,3,5-trimethyl configuration playing an important role in interactions with protein targets . This compound is offered as a high-purity material for research and development purposes, making it a valuable building block for chemical synthesis and a candidate for biological screening in drug discovery campaigns. It is supplied For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O4S2/c1-11-13(12(2)16(5)14-11)23(19,20)17-7-6-8-18(10-9-17)24(21,22)15(3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCKDVPKBAFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide is a novel compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H25N5O2S
  • Molecular Weight : 339.46 g/mol
  • Key Functional Groups : Sulfonamide, pyrazole moiety

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives are often involved in modulating enzyme activity and receptor interactions. The sulfonamide group enhances the compound's solubility and bioavailability, potentially leading to improved pharmacological effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in vitro.

Compound Cell Line IC50 (µM) Mechanism
MR-S1-13U93712.5mTORC1 inhibition
MR-S1-5MIA PaCa-215.0Autophagy modulation

These findings suggest that the compound may act through pathways involving mTORC1 signaling and autophagy regulation, which are crucial in cancer progression.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives have been reported to exhibit moderate antimicrobial activity against various pathogens. In comparative studies:

Compound Microbial Strain Zone of Inhibition (mm)
N,N-dimethyl-4-sulfonamide derivativeE. coli15
CiprofloxacinE. coli25

Although the new derivative shows promising results, it is less effective than established antibiotics like ciprofloxacin.

Case Studies and Research Findings

A significant study focused on synthesizing new pyrazole derivatives demonstrated that compounds with similar structures exhibited varying degrees of biological activity. For example:

  • Study on Antiproliferative Activity : A series of pyrazole sulfonamides were synthesized and tested for their effects on U937 cells. Results indicated that certain derivatives effectively inhibited cell growth without causing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Syntheses

describes two compounds synthesized in 2023:

  • Compound 4g : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
  • Compound 4h : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

Key Comparisons :

Feature Target Compound Compound 4g/4h ()
Core Ring 1,4-diazepane (7-membered) Benzo[b][1,4]diazepin (4g) or oxazepin (4h)
Sulfonamide Groups Dual sulfonamide moieties Absent; replaced by tetrazole and coumarin
Substituents Trimethylpyrazole, dimethylamine Phenyl, coumarin, tetrazole
Potential Applications Enzyme inhibition (hypothetical) Fluorescent probes, antimicrobial agents
Functional and Pharmacological Differences
  • Solubility and Bioavailability : The dual sulfonamide groups in the target compound likely improve aqueous solubility compared to 4g/4h, which rely on hydrophobic coumarin and tetrazole groups .
  • Enzyme Binding: Sulfonamides are known to interact with metalloenzymes (e.g., carbonic anhydrases), whereas coumarin derivatives in 4g/4h may target kinases or DNA gyrases.
  • Synthetic Complexity : The target compound’s synthesis requires precise sulfonation steps, while 4g/4h involve coupling reactions with tetrazole and coumarin precursors .

Research Findings and Limitations

Structural Characterization

The target compound’s crystallographic data (if available) would typically be refined using programs like SHELXL (), which is standard for small-molecule crystallography.

Knowledge Gaps
  • Biological Activity: No experimental data on the target compound’s efficacy or toxicity is cited in the evidence. In contrast, 4g/4h were characterized for antimicrobial activity .
  • Thermodynamic Properties : Melting points, logP values, or stability profiles are unavailable for the target compound but critical for comparative analysis.

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide?

The synthesis typically involves sequential sulfonylation and cyclization steps. For example, the pyrazole sulfonyl group is introduced via nucleophilic substitution using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, followed by diazepane ring formation through condensation reactions. Reaction conditions (e.g., temperature, solvent polarity, and base selection) are critical for yield optimization. Purification often employs column chromatography, with intermediates verified by TLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to identify sulfonamide (SO₂-NR₂) and diazepane ring vibrations. Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies should involve accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Sulfonamides are prone to hydrolysis under extreme pH; buffered solutions (pH 4–7) and inert storage conditions (argon atmosphere) are recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy transition states and intermediates. For instance, density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict regioselectivity during sulfonylation. Coupling computational results with high-throughput experimentation narrows optimal conditions (solvent, catalyst) and reduces trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NOESY correlations or splitting patterns) require:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (using SHELXL for refinement) .
  • Dynamic NMR experiments to probe conformational exchange in the diazepane ring.
  • Crystal structure prediction (CSP) tools like Mercury to reconcile packing effects with observed data .

Q. How can statistical experimental design improve yield and purity in large-scale synthesis?

Apply a Box-Behnken or central composite design to evaluate factors like reagent stoichiometry, temperature, and mixing rate. For example:

FactorRangeOptimal Value
Temperature60–100°C85°C
Solvent (DMF:Water)3:1–5:14:1
Reaction Time12–24 hr18 hr
Response surface methodology (RSM) identifies interactions between variables, minimizing impurity formation (e.g., diastereomers) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the diazepane ring for nucleophilic attack. Hammett studies (σ⁺ correlations) and kinetic isotope effects (KIEs) can quantify substituent effects. Computational modeling (e.g., NBO analysis) reveals charge distribution at reaction sites, guiding catalyst selection (e.g., phase-transfer catalysts for biphasic systems) .

Q. How does the compound interact with biological targets, and how can this inform SAR studies?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes (e.g., carbonic anhydrase). Key interactions include:

  • Hydrogen bonding between sulfonamide SO₂ and active-site zinc.
  • Van der Waals contacts with hydrophobic pyrazole methyl groups. Mutagenesis studies validate computational predictions, enabling structure-activity relationship (SAR) optimization .

Methodological Notes

  • Crystallography : Use SHELXL for refinement of twinned or high-resolution data. Twin law identification (via PLATON) resolves pseudo-symmetry issues .
  • Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in FAIR-compliant repositories.
  • Contradiction Protocols : Establish a decision tree for conflicting data (e.g., repeat under controlled conditions, consult computational models) .

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